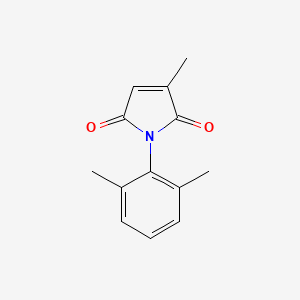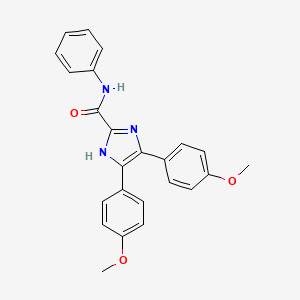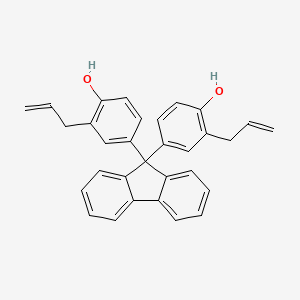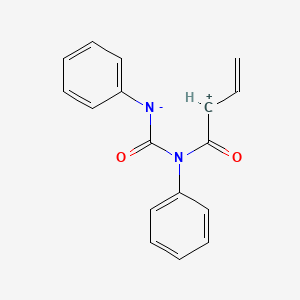
2,2,2-Trichloroethyl hexa-3,5-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl hexa-3,5-dienoate is an organic compound with the molecular formula C8H9Cl3O2. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a trichloroethyl group attached to a hexa-3,5-dienoate moiety, making it a versatile reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl hexa-3,5-dienoate typically involves the esterification of 3,5-hexadienoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl hexa-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated derivative.
Substitution: Nucleophilic substitution reactions can replace the trichloroethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl hexa-3,5-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor in drug synthesis.
Industry: It is employed in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl hexa-3,5-dienoate involves its reactivity with various nucleophiles and electrophiles. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the conjugated diene system in the hexa-3,5-dienoate moiety can participate in cycloaddition reactions, contributing to the compound’s versatility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trichloroethyl acetate
- 2,2,2-Trichloroethyl chloroformate
- 2,2,2-Trichloroethyl carbonate
Uniqueness
Compared to similar compounds, 2,2,2-Trichloroethyl hexa-3,5-dienoate is unique due to its conjugated diene system, which allows for a broader range of chemical reactions. This feature makes it particularly valuable in synthetic organic chemistry for constructing complex molecular architectures .
Eigenschaften
| 116012-58-9 | |
Molekularformel |
C8H9Cl3O2 |
Molekulargewicht |
243.5 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl hexa-3,5-dienoate |
InChI |
InChI=1S/C8H9Cl3O2/c1-2-3-4-5-7(12)13-6-8(9,10)11/h2-4H,1,5-6H2 |
InChI-Schlüssel |
MZXQAJSVGWRQMK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC=CCC(=O)OCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol](/img/structure/B14289141.png)


